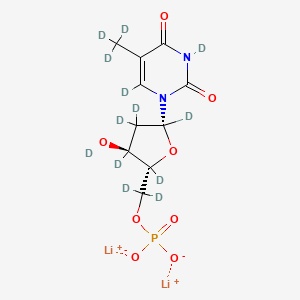
Thymidine 5'-monophosphate-d13 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine 5’-monophosphate-d13 (dilithium): is a deuterium-labeled thymidine monophosphate. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes, making it a valuable tool in drug development and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions: Thymidine 5’-monophosphate-d13 (dilithium) is synthesized by incorporating deuterium into thymidine 5’-monophosphate. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions typically include controlled temperature and pH to ensure the stability of the deuterium-labeled compound .
Industrial Production Methods: Industrial production of thymidine 5’-monophosphate-d13 (dilithium) involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the desired product. The final compound is then tested for isotopic purity and chemical stability .
化学反応の分析
Types of Reactions: Thymidine 5’-monophosphate-d13 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thymidine 5’-diphosphate or thymidine 5’-triphosphate.
Reduction: Reduction reactions can convert thymidine 5’-monophosphate-d13 back to thymidine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Thymidine 5’-diphosphate, thymidine 5’-triphosphate.
Reduction: Thymidine.
Substitution: Various substituted thymidine derivatives.
科学的研究の応用
Chemistry: Thymidine 5’-monophosphate-d13 (dilithium) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound through various stages of a reaction .
Biology: In biological research, the compound is used to study DNA synthesis and repair mechanisms. It helps in understanding the incorporation of nucleotides into DNA and the effects of deuterium labeling on biological processes .
Medicine: The compound is valuable in pharmacokinetic studies to track the distribution and metabolism of thymidine analogs in the body. It aids in the development of new drugs by providing insights into their metabolic pathways .
Industry: In the pharmaceutical industry, thymidine 5’-monophosphate-d13 (dilithium) is used in the development and testing of new drugs. Its stable isotope labeling allows for accurate quantification and analysis of drug candidates .
作用機序
Thymidine 5’-monophosphate-d13 (dilithium) exerts its effects by participating in the synthesis of DNA. It is incorporated into the DNA strand during replication, allowing researchers to track and study the process. The deuterium labeling does not significantly alter the compound’s behavior, making it an ideal tracer for studying DNA synthesis and repair .
Molecular Targets and Pathways:
Thymidylate synthase: Catalyzes the conversion of deoxyuridine monophosphate to thymidine monophosphate.
DNA polymerase: Incorporates thymidine monophosphate into the growing DNA strand.
Thymidine kinase: Phosphorylates thymidine to thymidine monophosphate.
類似化合物との比較
Thymidine 5’-monophosphate-15N2,d13 (dilithium): Labeled with both deuterium and nitrogen-15.
Thymidine 5’-monophosphate: The non-labeled version of the compound.
Thymidine 5’-diphosphate: Contains two phosphate groups.
Thymidine 5’-triphosphate: Contains three phosphate groups.
Uniqueness: Thymidine 5’-monophosphate-d13 (dilithium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in various research applications. This labeling provides a distinct advantage in studying metabolic pathways and drug development processes .
特性
分子式 |
C10H13Li2N2O8P |
|---|---|
分子量 |
347.2 g/mol |
IUPAC名 |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1D3,2D2,3D,4D2,6D,7D,8D,13D;;/hD |
InChIキー |
ZEFACUFFWBFJPP-CRRAQMQRSA-L |
異性体SMILES |
[2H]C1=C(C(=O)N(C(=O)N1[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H].[Li+].[Li+] |
正規SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


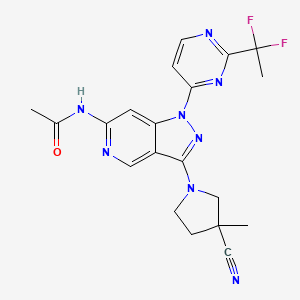
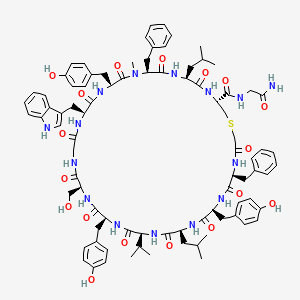
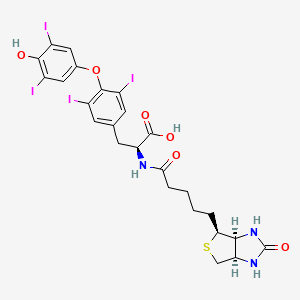
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
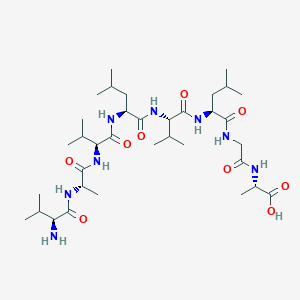
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)


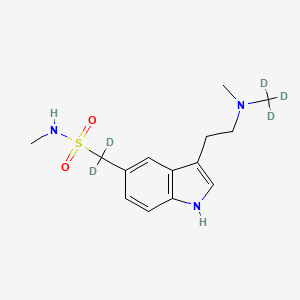


![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)
